![molecular formula C13H12N4O3S2 B2461415 1-メチル-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミド CAS No. 955569-03-6](/img/structure/B2461415.png)
1-メチル-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. The compound features a unique structure combining a pyrazole ring with a benzo[d]thiazole moiety, which is further modified with a methylsulfonyl group. This combination of functional groups is often explored in medicinal chemistry for its potential therapeutic applications.
科学的研究の応用
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has focused on its potential as an anti-inflammatory and analgesic agent.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
Target of Action
The compound “1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a crucial component of the mycobacterial cell wall and its disruption leads to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound.
Coupling of the pyrazole and benzo[d]thiazole moieties: This step involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the benzo[d]thiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
類似化合物との比較
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide moieties and have been studied for their antibacterial activity.
Benzothiazole derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
IUPAC Name |
2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNGFFEMBBNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
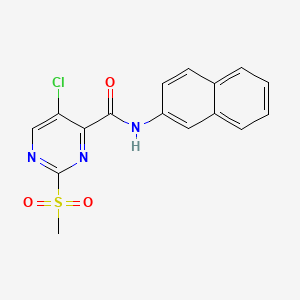
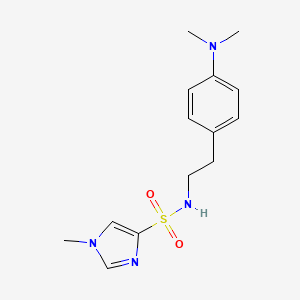
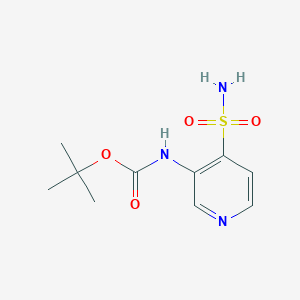
![2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2461339.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)
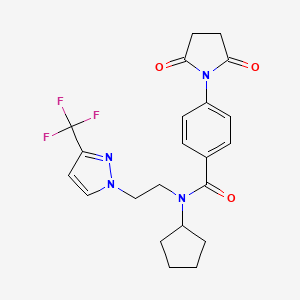
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461343.png)
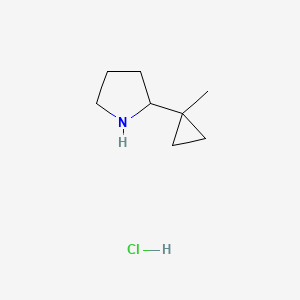
![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2461347.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2461349.png)
![tert-butyl 7-{(Z)-3-[4-(4-fluorophenyl)piperazino]-3-oxo-1-propenyl}-1-indolinecarboxylate](/img/structure/B2461351.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2461352.png)
![2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2461353.png)
